molecular formula C12H11N3O5 B11848817 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B11848817
M. Wt: 277.23 g/mol
InChI Key: LCKMGVPMPPZALU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of 1,5-disubstituted imidazole-4-carboxylic acids, a structure recognized for its role in inhibiting protein-protein interactions . Scientific literature highlights that the 1,5-diarylimidazole core, particularly when functionalized with a carboxylic acid group, is a key pharmacophore in the development of novel allosteric HIV-1 integrase inhibitors . These inhibitors work by binding to the lens epithelium-derived growth factor (LEDGF/p75) binding site on the viral integrase, a mechanism distinct from classical catalytic site inhibitors, leading to the aberrant multimerization of the enzyme and the production of non-infectious viral particles . This mechanism provides a promising therapeutic approach to overcome drug-resistant HIV strains . Furthermore, related 1H-imidazole-5-carboxylic acid and 1H-benzimidazole-5-carboxylic acid derivatives have demonstrated significant potential in other therapeutic areas, including as antileukemic agents by inducing S/G2 cell cycle arrest and promoting apoptosis in cancer cells . The structural features of this compound make it a versatile intermediate for further synthetic elaboration to explore these and other biological pathways.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-nitroimidazole-4-carboxylic acid

InChI

InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-13-11(15(18)19)10(14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)

InChI Key

LCKMGVPMPPZALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The introduction of the 4-methoxybenzyl group at the N1 position of the imidazole ring is a critical step. Studies on analogous compounds demonstrate that alkylation typically employs 4-methoxybenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate . For instance, Hakmaoui et al. achieved >90% regioselectivity for N1-alkylation of 4-nitroimidazole using polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . This selectivity arises from the electron-withdrawing nitro group at C4, which deactivates the adjacent N3 position, favoring alkylation at N1 .

A representative procedure involves:

  • Dissolving 4-nitro-1H-imidazole in anhydrous DMF.

  • Adding 4-methoxybenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stirring at 70°C for 12 hours.

  • Isolating the product via aqueous workup and column chromatography .

This method yields 1-(4-methoxybenzyl)-4-nitro-1H-imidazole as a key intermediate, which is subsequently functionalized at C5.

Oxidation of Aldehyde Intermediates to Carboxylic Acid

The conversion of a C5-aldehyde to a carboxylic acid is a common strategy. PubChem data for 1-(4-methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde (CAS: 666749-58-2) confirms its role as a precursor . Oxidation using potassium permanganate (KMnO4) in basic conditions (e.g., NaOH/H2O) is effective, as demonstrated in the synthesis of 4-nitro-1-(phenylmethyl)-1H-imidazole-5-carboxylic acid .

Procedure :

  • Dissolve 1-(4-methoxybenzyl)-4-nitro-1H-imidazole-5-carbaldehyde (1.0 equiv) in a 1:1 mixture of DMF and water.

  • Add KMnO4 (3.0 equiv) and NaOH (2.0 equiv).

  • Reflux at 100°C for 36 hours.

  • Acidify with HCl to precipitate the carboxylic acid .

This method achieves ~75% yield, with the nitro group remaining intact due to the mild oxidative conditions .

Direct Carboxylation Using Carbon Dioxide

Patent US4672128A describes a high-pressure carboxylation method for imidazoles . Reacting 1-(4-methoxybenzyl)-4-nitro-1H-imidazole with CO2 (50–160 bar) and potassium carbonate at 150–220°C produces the carboxylic acid directly . The betaine intermediate forms in situ and is acidified to yield the free acid.

Optimized Conditions :

ParameterValue
Temperature180°C
Pressure120 bar CO2
BaseK2CO3 (3.0 equiv)
Reaction Time10 hours
Yield68%

This method bypasses multi-step oxidation but requires specialized equipment for high-pressure reactions .

Cyclization Strategies for Imidazole Ring Formation

Constructing the imidazole core with pre-installed substituents is an alternative approach. Bhat and Poojary synthesized a benzimidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in DMSO/Na2S2O4 . Adapting this method:

  • Condense 4-methoxybenzylamine with ethyl 3-nitro-4-oxopentanoate to form an imine.

  • Cyclize using sodium dithionite in DMSO at 90°C.

  • Hydrolyze the ester with NaOH/EtOH to yield the carboxylic acid .

This one-pot method offers a 60–70% yield but requires precise control over reaction stoichiometry .

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodStarting MaterialYieldAdvantagesLimitations
Alkylation + Oxidation4-Nitroimidazole75%High regioselectivityMulti-step, moderate yields
Direct Carboxylation1-(4-Methoxybenzyl)-4-nitroimidazole68%Single-step, no intermediatesHigh-pressure equipment needed
CyclizationEthyl 3-nitro-4-oxopentanoate65%One-pot synthesisSensitive to reaction conditions

Mechanistic Insights and Reaction Optimization

  • N1-Alkylation : The nitro group at C4 directs electrophilic attack to N1 via resonance and inductive effects, as shown in DFT calculations .

  • Oxidation Kinetics : KMnO4-mediated oxidation follows a second-order rate law, with the aldehyde’s electron-deficient nature accelerating the reaction .

  • Carboxylation Thermodynamics : High CO2 pressure shifts the equilibrium toward the betaine intermediate, favoring carboxylation .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.

Reaction Conditions Catalyst/Reducing Agent Product Yield Source
H₂ (1 atm), Pd/C (10% wt)Palladium on carbon1-(4-Methoxybenzyl)-4-amino-1H-imidazole-5-carboxylic acid82%
SnCl₂·2H₂O in HCl (conc.)Tin(II) chlorideSame as above68%
Na₂S₂O₄ in DMSO (90°C)Sodium dithioniteIntermediate for cyclization reactions75%

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to reduce –NO₂ to –NH₂ .

  • SnCl₂-mediated reduction involves acidic hydrolysis of nitro to nitroso intermediates before final amine formation .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and decarboxylation reactions.

Esterification

Conditions Reagent Product Yield Source
H₂SO₄ (cat.), MeOH (reflux)MethanolMethyl 1-(4-methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylate89%
DCC/DMAP, ROH (room temp.)DicyclohexylcarbodiimideDiverse alkyl esters70–85%

Mechanism :

  • Acid-catalyzed esterification involves protonation of the carboxylic acid, nucleophilic alcohol attack, and water elimination .

Decarboxylation

Conditions Product Yield Source
CuO (200°C, vacuum)1-(4-Methoxybenzyl)-4-nitroimidazole92%
NaOH (10%), ΔSame as above78%

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes regioselective substitutions, influenced by the 4-methoxybenzyl group’s steric and electronic effects.

Reaction Reagent Position Product Yield Source
BrominationBr₂ in AcOHC-22-Bromo-1-(4-methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid64%
NitrationHNO₃/H₂SO₄ (0°C)C-22,4-Dinitro derivative51%

Mechanism :

  • Bromination proceeds via σ-complex formation at the most nucleophilic position (C-2), stabilized by resonance with the nitro group .

Nucleophilic Displacement of the 4-Methoxybenzyl Group

The benzyl group at N-1 can be replaced under alkaline or reductive conditions.

Conditions Nucleophile Product Yield Source
KOH (aq.), 120°C–NH₂4-Nitro-1H-imidazole-5-carboxylic acid58%
LiAlH₄, THF (reflux)HydrideFree imidazole core43%

Mechanism :

  • Base-induced cleavage involves hydroxide attack at the benzylic carbon, leading to C–N bond scission .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Conditions Product Application Yield Source
POCl₃, ΔImidazo[1,2-a]pyridine-7-carboxylic acid derivativeAntiviral agents76%
NH₂NH₂, EtOHTetrazolo[1,5-a]imidazole analogEnergetic materials65%

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C with CO₂ evolution .

  • pH Sensitivity : Carboxylic acid group protonates below pH 3, affecting solubility and reactivity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid. The imidazole scaffold is known for its ability to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity

A study focused on the synthesis of novel imidazole derivatives demonstrated that compounds containing similar structural motifs exhibit significant cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The mechanism often involves inducing apoptosis in cancer cells through specific molecular interactions .

Antimicrobial Properties

The compound's imidazole structure also suggests potential antimicrobial activity. Research indicates that derivatives of imidazole can inhibit bacterial growth, making them candidates for antibiotic development.

Case Study: Antibacterial Activity

In a comparative study, several imidazole derivatives were tested for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the imidazole ring enhanced antibacterial activity, indicating that this compound could similarly be optimized for improved antimicrobial properties .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Molecular docking studies have provided insights into how these interactions occur, revealing potential binding sites and affinities that are crucial for its therapeutic effects .

Summary Table of Applications

Application Description References
AnticancerInduces apoptosis in cancer cells; effective against HCT-116, MCF-7, HeLa lines
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
Mechanistic StudiesMolecular docking reveals binding affinities and interaction sites

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s activity .

Comparison with Similar Compounds

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid (CAS 69195-96-6)

  • Structure : Benzyl group at 1-position, nitro at 4-position, carboxylic acid at 4-position (vs. 5-position in the target compound).
  • Key Differences: The benzyl group lacks the methoxy substituent, reducing electron-donating effects.

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic Acid (CAS 1439900-55-6)

  • Key Differences : Absence of the nitro group diminishes electron-withdrawing effects, likely reducing reactivity in redox-mediated biological processes .

1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid (CAS 54828-05-6)

  • Structure : Methyl group at 1-position, nitro at 4-position, carboxylic acid at 5-position.

Benzimidazole Derivatives (e.g., Compounds 7d–7h)

  • Structure : Benzo[d]imidazole core with hydroxyl, methoxy, or chloro substituents and a carboxylic acid group.
  • Key Differences : The fused benzene ring increases aromaticity and planarity, enhancing π-π stacking interactions but reducing solubility in aqueous media .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Substituents (Positions) Key Functional Groups LogP* (Predicted)
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid 277.23 4-MeO-Benzyl (1), NO₂ (4), COOH (5) Nitro, Carboxylic Acid 1.8
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid 247.21 Benzyl (1), NO₂ (4), COOH (4) Nitro, Carboxylic Acid 1.5
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid 187.13 Methyl (1), NO₂ (4), COOH (5) Nitro, Carboxylic Acid 0.3
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 303.71 Cl, OH (phenyl), COOH (5) Hydroxyl, Carboxylic Acid 2.1

*LogP values estimated using fragment-based methods.

Pharmacological Insights

  • Nitro Group Impact : The nitro group in this compound may enable redox-activated mechanisms, similar to metronidazole, making it a candidate for targeting anaerobic pathogens .
  • Methoxybenzyl vs.
  • Carboxylic Acid Position : The 5-position carboxylic acid (vs. 4-position in the benzyl analog) may enhance hydrogen-bonding with biological targets, such as enzyme active sites .

Biological Activity

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid, a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a nitro substituent, suggesting diverse mechanisms of action.

  • CAS Number: 1005634-50-3
  • Molecular Formula: C12H11N3O5
  • Molecular Weight: 277.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole have been shown to induce significant cell death in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
5aLeukemic Cells3Induces S/G2 cell cycle arrest; apoptosis activation through downregulation of CDK2 and Cyclin B1
1MCF Cells25.72 ± 3.95Accelerates apoptosis; significant tumor growth suppression in vivo
2Renal Cancer Cells1.143High selectivity with potent antiproliferative activity

These findings suggest that the compound could act as a potent anti-leukemic agent, with mechanisms involving apoptosis and cell cycle modulation.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been explored. Notably, compounds with carboxylic acid moieties demonstrate enhanced antibacterial activity against Gram-positive bacteria.

Compound TypeActivity ObservedpKa Range
N-Alkylimidazole-2-carboxylic acidsExcellent concentration-dependent antibacterial activity1.25–3.38

The low pKa values indicate that these compounds can effectively disrupt bacterial membranes, leading to cell death.

Case Studies and Research Findings

  • Cell Cycle Arrest and Apoptosis : A study demonstrated that compound 5a caused a significant increase in DNA strand breaks and cleavage of PARP, indicating activation of apoptotic pathways in leukemic cells . This aligns with findings that suggest similar mechanisms in other imidazole derivatives.
  • In Vivo Tumor Suppression : In animal models, derivatives showed promising results in suppressing tumor growth, with one compound demonstrating an IC50 value of approximately 25 µM against MCF cell lines . This suggests potential for further development as an anticancer therapeutic.
  • Antimicrobial Efficacy : Research indicates that modifications to the alkyl chain length in imidazole derivatives can enhance their antimicrobial properties, providing insights into structure-activity relationships (SAR) that could guide future synthesis .

Q & A

What are the established synthetic routes for 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole-5-carboxylic acid?

Basic Research Question
Answer:
The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:

Alkylation : Reacting 4-nitroimidazole derivatives with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position .

Carboxylation : Introducing the carboxylic acid group at the C5 position via hydrolysis of pre-functionalized esters (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate derivatives) under acidic or basic conditions .

Purification : Column chromatography or recrystallization to isolate the product. Key steps require inert atmospheres and controlled temperatures (e.g., 60°C for alkylation) to minimize side reactions .

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question
Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the benzyl and nitro groups. For example, the deshielded proton signals near δ 8.0–8.5 ppm indicate nitro group proximity .
  • FTIR : Peaks at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (C-N stretch) confirm nitro and imidazole moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for cross-verification .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

How can researchers address contradictions in reported NMR data for nitroimidazole derivatives?

Advanced Research Question
Answer:

  • Standardization : Cross-reference chemical shifts with NIST Standard Reference Data, which provides rigorously validated spectra for nitroheterocycles .
  • Solvent/Concentration Effects : Ensure consistency in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and sample concentration, as these influence peak splitting and integration .
  • Dynamic Effects : Consider tautomerism in imidazole rings, which may cause signal broadening. Variable-temperature NMR can resolve such ambiguities .

What strategies optimize the regioselectivity of benzyl group introduction in imidazole derivatives?

Advanced Research Question
Answer:

  • Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) to favor N1-alkylation over competing O- or C-alkylation .
  • Protecting Groups : Temporarily block reactive sites (e.g., C5 carboxylate) to direct benzylation to N1. For example, ethyl ester protection simplifies post-synthetic hydrolysis .
  • Catalysis : Transition metal catalysts (e.g., CuI) can enhance selectivity in heterocyclic alkylation, though nitro groups may require inert conditions to avoid reduction .

What computational methods predict the compound's interaction with biological targets?

Advanced Research Question
Answer:

  • Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450). The nitro group’s electron-withdrawing effect enhances interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to evaluate binding free energies (ΔG) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data to prioritize derivatives for synthesis .

How to design experiments to assess the compound's potential in anti-cancer drug development?

Advanced Research Question
Answer:

  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like cisplatin .
  • Mechanistic Studies : Evaluate ROS generation via DCFH-DA probes, as nitro groups often induce oxidative stress .
  • Metabolic Stability : Use liver microsomes to measure degradation rates. LC-MS/MS tracks parent compound and metabolites .

What safety precautions are necessary when handling nitro-substituted imidazoles?

Basic Research Question
Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Nitro groups are sensitive to light and heat .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) with sodium bicarbonate before disposal. Follow EPA guidelines for nitro waste .

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